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molecular formula C11H13Cl2NO B8458475 4-(2,6-Dichlorophenoxy)piperidine

4-(2,6-Dichlorophenoxy)piperidine

Cat. No. B8458475
M. Wt: 246.13 g/mol
InChI Key: HMMPLZLASANOGP-UHFFFAOYSA-N
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Patent
US07632838B2

Procedure details

tert-Butyl 4-(2,6-dichlorophenoxy)piperidine-1-carboxylate (5.54 g) was mixed with 50 ml of mixture of TFA and CH2Cl2 (1:1). The mixture was stirred at room temperature for 4 hours. The solvents were removed under vacuum residue was Freeze-dried using CH3CN/water system. The desired 4-(2,6-dichlorophenoxy)piperidine was obtained as TFA salt (white solid) in 100% yield.
Name
tert-Butyl 4-(2,6-dichlorophenoxy)piperidine-1-carboxylate
Quantity
5.54 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[C:3]=1[O:4][CH:5]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1.[C:23]([OH:29])([C:25]([F:28])([F:27])[F:26])=[O:24]>C(Cl)Cl>[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[C:3]=1[O:4][CH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1.[C:23]([OH:29])([C:25]([F:28])([F:27])[F:26])=[O:24]

Inputs

Step One
Name
tert-Butyl 4-(2,6-dichlorophenoxy)piperidine-1-carboxylate
Quantity
5.54 g
Type
reactant
Smiles
ClC1=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C(=CC=C1)Cl
Name
mixture
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum residue
CUSTOM
Type
CUSTOM
Details
was Freeze-dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(OC2CCNCC2)C(=CC=C1)Cl
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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